methyl 4-hydroxy-3-(propan-2-yl)benzoate
Description
Methyl 4-hydroxy-3-(propan-2-yl)benzoate (CAS: 101511-34-6) is a benzoic acid derivative featuring a hydroxyl group at the 4-position, an isopropyl substituent at the 3-position, and a methyl ester at the carboxyl group. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 218.23 g/mol (alternative sources report 220.26 g/mol, likely due to isotopic variations) . Key properties include a calculated LogP of 2.687 (indicating moderate lipophilicity), a boiling point of 347.1°C, and a density of 1.093 g/cm³ . The compound is structurally characterized by its aromatic ring functionalization, which influences its reactivity and biological activity.
This compound is synthesized via esterification of 4-hydroxy-3-isopropylbenzoic acid with methanol, a method analogous to protocols used for related benzoates (e.g., methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate in ) .
Properties
CAS No. |
859034-00-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with methyl 4-hydroxybenzoate (methylparaben), which undergoes alkylation using isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The hydroxyl group at position 4 enhances ring activation, favoring isopropyl substitution at position 3.
Key steps :
-
Activation : AlCl₃ coordinates with isopropyl chloride, generating a reactive isopropyl carbocation.
-
Electrophilic attack : The carbocation targets the ortho position (C-3) relative to the hydroxyl group.
-
Rearomatization : Deprotonation restores aromaticity, yielding the alkylated product.
Optimization parameters :
-
Catalyst loading : 1.2 equivalents of AlCl₃ maximize yield while minimizing side reactions.
-
Solvent : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability.
-
Temperature : Reactions proceed at 0–5°C to suppress carbocation rearrangements.
| Condition | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2 eq | 68 | 89 |
| Solvent | DCM | 65 | 87 |
| Temperature | 0–5°C | 68 | 89 |
| Reaction Time | 6 h | 68 | 89 |
Limitations and Solutions
-
Carbocation rearrangements : Isopropyl carbocations may undergo hydride shifts, forming n-propyl byproducts. Using a bulky solvent (e.g., nitrobenzene) stabilizes the carbocation, reducing rearrangements.
-
Over-alkylation : Excess isopropyl chloride leads to di-substituted products. Stoichiometric control (1.1 eq alkylating agent) mitigates this.
To enhance regioselectivity, the hydroxyl group at position 4 is temporarily protected, enabling isopropyl introduction at position 3 without interference.
Protection with Methyl Ether
Methylparaben is treated with methyl iodide and potassium carbonate in acetone, converting the hydroxyl group to a methoxy group. The protected intermediate, methyl 4-methoxybenzoate, undergoes Friedel-Crafts alkylation as described in Section 1.1.
Deprotection : The methoxy group is cleaved using BBr₃ in DCM, regenerating the hydroxyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | CH₃I, K₂CO₃, acetone, 50°C | 92 |
| Alkylation | AlCl₃, i-PrCl, DCM, 0°C | 70 |
| Deprotection | BBr₃, DCM, -10°C | 88 |
Advantages Over Direct Alkylation
-
Improved regioselectivity : Protection eliminates competing reactions at the hydroxyl group.
-
Higher purity : Byproducts from over-alkylation are reduced by 40%.
Catalytic Coupling Approaches
Transition-metal-catalyzed couplings offer an alternative for introducing the isopropyl group with precise stereochemical control.
Suzuki-Miyaura Coupling
A halide precursor (e.g., methyl 3-bromo-4-hydroxybenzoate) reacts with isopropylboronic acid in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃).
Reaction equation :
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 75 |
| Base | Na₂CO₃ | 75 |
| Solvent | DME/H₂O (3:1) | 75 |
Challenges and Mitigations
-
Halide availability : Methyl 3-bromo-4-hydroxybenzoate requires multi-step synthesis, increasing costs.
-
Catalyst sensitivity : Moisture and oxygen degrade Pd catalysts; reactions require inert atmospheres.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors and recyclable catalysts are employed to meet these demands.
Continuous Flow Friedel-Crafts Alkylation
A mixture of methylparaben, isopropyl chloride, and AlCl₃ is pumped through a temperature-controlled reactor. Benefits include:
-
Enhanced heat dissipation : Reduces side reactions (e.g., carbocation rearrangements).
-
Higher throughput : 12 kg/day production capacity.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68 | 72 |
| Purity (%) | 89 | 93 |
| Production Rate | 5 kg/day | 12 kg/day |
Solvent Recycling
DCM is recovered via distillation and reused, reducing waste by 60%.
Analytical Characterization
Quality control ensures compliance with pharmaceutical and industrial standards.
HPLC Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products
Oxidation: 4-hydroxy-3-(propan-2-yl)benzoic acid or 4-oxo-3-(propan-2-yl)benzoic acid.
Reduction: 4-hydroxy-3-(propan-2-yl)benzyl alcohol.
Substitution: 4-chloro-3-(propan-2-yl)benzoate.
Scientific Research Applications
Methyl 4-hydroxy-3-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-hydroxy-3-(propan-2-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
*Estimated based on structural similarity to the target compound. †Predicted due to trifluoromethyl group's hydrophobicity.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The isopropyl group in the target compound increases LogP compared to methyl paraben (2.687 vs. The trifluoromethyl analogue (LogP ~3.5) is even more hydrophobic, favoring lipid-rich environments .
- Thermal Stability : Higher boiling points in the target compound (347.1°C) and its prenyl analogue reflect stronger intermolecular forces (van der Waals, hydrogen bonding) compared to methyl paraben (265–270°C) .
- Synthetic Accessibility : The isopropyl and prenyl derivatives require multi-step synthesis involving alkylation or esterification, whereas methyl paraben is commercially produced via direct esterification of 4-hydroxybenzoic acid .
Q & A
Q. Table 1: Optimal Reaction Conditions for Synthesis
| Parameter | Range/Value | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst Concentration | 0.5–1.0 mol% H₂SO₄ | |
| Reaction Time | 4–6 hours | |
| Solvent | Anhydrous CH₂Cl₂ |
Q. Table 2: Analytical Signatures for Structural Confirmation
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OCH₃) | |
| HPLC Retention Time | 8.2 min (ACN/H₂O, 70:30) | |
| IR (KBr) | 1720 cm⁻¹ (C=O ester) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
